An In-depth Technical Guide to 2-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Propoxybenzoic acid (2-PBA), a salicylic acid derivative, is a versatile aromatic carboxylic acid with significant applications in pharmaceutical development and organic synthesis. This technical guide provides a comprehensive overview of its core chemical properties, detailed structural elucidation through spectroscopic analysis, established synthesis protocols, and a discussion of its biological activities and applications. Particular focus is placed on its role as an anti-inflammatory agent and a potent inhibitor of platelet aggregation, providing field-proven insights for researchers in drug discovery and development.
Introduction
2-Propoxybenzoic acid, systematically named 2-propoxybenzoic acid and registered under CAS Number 2100-31-4, is an organic compound featuring a benzoic acid core functionalized with a propoxy group at the ortho-position.[1][2] This structural arrangement confers a unique combination of lipophilicity and acidic character, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[2][3] Its utility is most pronounced in the development of anti-inflammatory and analgesic drugs, as well as in the synthesis of key pharmaceutical ingredients, such as sildenafil.[2] Furthermore, 2-PBA has demonstrated significant efficacy as an inhibitor of collagen-induced platelet aggregation, highlighting its therapeutic potential in cardiovascular research.[2][4] This guide will delve into the fundamental chemical and structural aspects of 2-PBA, providing a robust resource for scientists leveraging this compound in their research endeavors.
Molecular Structure and Elucidation
The molecular structure of 2-propoxybenzoic acid underpins its chemical behavior and biological activity. A thorough understanding of its architecture is paramount for its effective application.
Chemical Structure
The fundamental structure of 2-propoxybenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) and a propoxy group (-OCH₂CH₂CH₃) on adjacent carbon atoms (ortho or 1,2-substitution).
Caption: 2D Chemical Structure of 2-Propoxybenzoic Acid.
Spectroscopic Profile
The structural identity of 2-propoxybenzoic acid is unequivocally confirmed by a combination of spectroscopic techniques. The following is an expert interpretation of the expected spectral data.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the aromatic, propoxy, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 10-13 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 6.8-8.2 ppm). Due to the ortho-disubstitution pattern, a complex multiplet pattern is expected. The proton ortho to the carboxyl group and meta to the propoxy group (at C6) is expected to be the most downfield, likely around δ 8.1 ppm (doublet of doublets). The other aromatic protons will resonate at higher fields.
-
Propoxy Group Protons (-OCH₂CH₂CH₃):
-
-OCH₂-: A triplet at approximately δ 4.0-4.2 ppm, coupled to the adjacent methylene protons.
-
-CH₂-: A sextet (or multiplet) around δ 1.8-2.0 ppm, coupled to both the -OCH₂- and terminal -CH₃ protons.
-
-CH₃: A triplet at approximately δ 1.0-1.1 ppm, coupled to the adjacent methylene protons.[5]
-
2.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing around δ 165-175 ppm.[6]
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the propoxy group (C2) will be significantly downfield (around δ 155-160 ppm) due to the deshielding effect of the oxygen atom. The carbon attached to the carboxylic acid group (C1) will also be downfield. The remaining four aromatic carbons will resonate at higher fields.[7]
-
Propoxy Group Carbons (-OCH₂CH₂CH₃):
-
-OCH₂-: Approximately δ 65-75 ppm.
-
-CH₂-: Approximately δ 20-25 ppm.
-
-CH₃: Approximately δ 10-15 ppm.[6]
-
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[8]
-
C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1320 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups.[8]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.[8]
-
Aliphatic C-H Stretches: Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the propoxy group.
2.2.4. Mass Spectrometry
In electron ionization mass spectrometry, 2-propoxybenzoic acid (molar mass: 180.20 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 180.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve:
-
Loss of the propoxy group (-OC₃H₇) to give a fragment at m/z = 121.
-
Loss of a propyl radical (·C₃H₇) to yield a fragment at m/z = 137.
-
Loss of propene (C₃H₆) via a McLafferty-type rearrangement to produce a fragment at m/z = 138.
-
Loss of a hydroxyl radical (·OH) from the molecular ion, resulting in a peak at m/z = 163.
-
Decarboxylation (loss of CO₂) from the molecular ion is less common but may be observed. A characteristic fragment for benzoic acids is the loss of the carboxyl group, leading to a phenyl cation, however, the propoxy group would influence this. A peak at m/z = 105 corresponding to the benzoyl cation may be observed after cleavage of the ether and hydroxyl groups.[9][10]
-
Physicochemical Properties
A summary of the key physicochemical properties of 2-propoxybenzoic acid is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molar Mass | 180.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 35-40 °C | [2][4] |
| Boiling Point | 205-207 °C at 5320 Pa (40 mmHg) | [2] |
| Solubility | Soluble in alcohol, ether, DMSO, and methanol; Insoluble in water | [2][4] |
| pKa | 4.24 at 20 °C | [2] |
Synthesis of 2-Propoxybenzoic Acid
The synthesis of 2-propoxybenzoic acid is most commonly achieved through the Williamson ether synthesis, starting from a salicylic acid derivative. A high-yield protocol involves the propylation of methyl salicylate followed by hydrolysis.[2]
Synthetic Workflow
Caption: High-yield synthesis workflow for 2-Propoxybenzoic Acid.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2-alkoxybenzoic acids.[2]
Materials:
-
Methyl salicylate
-
20% Sodium ethoxide in ethanol solution
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Propylation of Methyl Salicylate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place methyl salicylate (1.0 mol).
-
Cool the flask in an ice bath and slowly add 20% sodium ethoxide in ethanol solution (1.5 mol) dropwise while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, add 1-bromopropane (2.0 mol) to the reaction mixture at once.
-
Warm the reaction mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the Ester:
-
Once the propylation is complete, add a solution of sodium hydroxide (2.5 mol) in water to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours to ensure complete saponification of the ester.
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully acidify the mixture by adding sulfuric acid or hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate of 2-propoxybenzoic acid will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the crude product using a Büchner funnel and wash the solid with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Alternatively, the acidified aqueous layer can be extracted with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.[11]
-
Causality Behind Experimental Choices:
-
Use of Methyl Salicylate: The hydroxyl group of salicylic acid is acidic, but protecting the more acidic carboxylic acid group as a methyl ester prevents it from reacting with the base and allows for the selective alkylation of the phenolic hydroxyl group.
-
Sodium Ethoxide as Base: Sodium ethoxide is a strong enough base to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the corresponding phenoxide which is a potent nucleophile for the subsequent reaction with 1-bromopropane.
-
Excess 1-Bromopropane: Using an excess of the alkylating agent helps to drive the reaction to completion and maximize the yield of the desired ether.
-
Alkaline Hydrolysis: The use of sodium hydroxide and heat is a standard and efficient method for the saponification of the methyl ester to the corresponding carboxylate salt.
-
Acidification: The final acidification step is crucial to protonate the carboxylate salt and precipitate the final 2-propoxybenzoic acid product, which has low solubility in acidic aqueous solutions.
Chemical Reactivity and Biological Activity
The chemical reactivity of 2-propoxybenzoic acid is dictated by its three main components: the carboxylic acid group, the aromatic ring, and the propoxy ether linkage.
Key Reactions
-
Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification with alcohols, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and reduction to a primary alcohol.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the substituents are crucial. The propoxy group is an ortho-, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The outcome of such reactions will be highly dependent on the specific reaction conditions.
Biological Activity and Mechanism of Action
2-Propoxybenzoic acid and related salicylic acid derivatives are known for their anti-inflammatory and antiplatelet activities.[12][13]
5.2.1. Anti-inflammatory Activity
The anti-inflammatory effects of salicylic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. It is hypothesized that 2-alkoxybenzoic acids, like 2-propoxybenzoic acid, show a higher affinity for the COX-2 isoform, which is upregulated during inflammation.[12][13] Inhibition of COX-2 leads to a reduction in prostaglandin production, thereby alleviating inflammatory symptoms. Additionally, some evidence suggests that these compounds may also inhibit the NF-κβ signaling pathway, a central regulator of inflammatory responses.[13]
5.2.2. Platelet Aggregation Inhibition
2-Propoxybenzoic acid is a very potent inhibitor of collagen-induced platelet aggregation.[2] The mechanism of action for related benzoic acid derivatives involves the inhibition of prostaglandin synthesis within platelets.[14] Specifically, these compounds can inhibit the COX-1 enzyme in platelets, which is responsible for the production of thromboxane A₂ (TXA₂).[15][16] TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA₂ synthesis, 2-propoxybenzoic acid reduces the propensity for platelets to aggregate, which is a critical event in thrombosis.[15][16]
Caption: Mechanism of Platelet Aggregation Inhibition by 2-PBA.
Applications in Research and Drug Development
The unique properties of 2-propoxybenzoic acid make it a valuable molecule in several areas of scientific research and development.
-
Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of various pharmaceuticals.[2][3] Its most notable application is as a precursor in the synthesis of sildenafil (Viagra).[2]
-
Drug Discovery Scaffold: As a salicylic acid derivative with demonstrated anti-inflammatory and antiplatelet activity, it is an attractive scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.[12][13]
-
Cosmetic Formulations: Due to its anti-inflammatory properties, it is used in skincare products to soothe irritated skin.[3]
-
Agricultural Chemicals: The compound is incorporated into the formulation of some herbicides and pesticides.[3]
-
Material Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Conclusion
2-Propoxybenzoic acid is a compound of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its well-defined chemical structure, predictable reactivity, and established synthesis routes make it a reliable and versatile building block. The potent anti-inflammatory and antiplatelet activities, rooted in the inhibition of key enzymatic pathways, underscore its potential for the development of novel therapeutics. This guide has provided a comprehensive technical overview, from fundamental properties to mechanistic insights, to support and inspire further research and application of this valuable molecule.
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